Oxosilver;silver

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

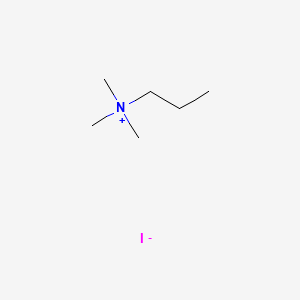

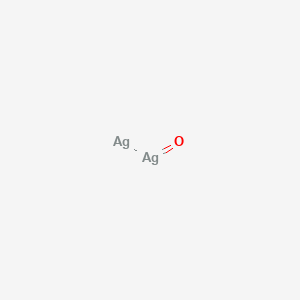

Oxosilver;silver, also known as silver(I) oxide, is an inorganic compound with the formula Ag₂O. It is a fine black or dark brown powder that is used in various chemical applications. Silver(I) oxide is known for its antimicrobial properties and is used in a variety of industrial and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

- Silver(I) oxide can be synthesized by the reaction of silver nitrate with a strong base such as sodium hydroxide. The reaction is as follows:

Chemical Reduction: 2AgNO3+2NaOH→Ag2O+2NaNO3+H2O

Another method involves the thermal decomposition of silver carbonate:Thermal Decomposition: Ag2CO3→Ag2O+CO2

Electrochemical Methods: Silver(I) oxide can also be prepared electrochemically by anodic oxidation of silver in an alkaline medium.

Industrial Production Methods: In industrial settings, silver(I) oxide is typically produced by the chemical reduction method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where silver nitrate and sodium hydroxide are mixed under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Silver(I) oxide can undergo oxidation to form silver(II) oxide.

Reduction: It can be reduced to metallic silver using reducing agents such as hydrogen or carbon monoxide.

Substitution: Silver(I) oxide reacts with acids to form silver salts and water.

Common Reagents and Conditions:

Oxidation: Involves the use of strong oxidizing agents such as potassium permanganate.

Reduction: Typically carried out using hydrogen gas or carbon monoxide at elevated temperatures.

Reacts with hydrochloric acid to form silver chloride and water:Substitution: Ag2O+2HCl→2AgCl+H2O

Major Products Formed:

Oxidation: Silver(II) oxide.

Reduction: Metallic silver.

Substitution: Silver chloride.

Scientific Research Applications

Chemistry:

- Used as a reagent in organic synthesis for the preparation of various silver compounds.

- Acts as a catalyst in certain chemical reactions.

Biology:

- Employed in antimicrobial coatings for medical devices and implants due to its bactericidal properties.

Medicine:

- Used in wound dressings and creams for its antimicrobial effects.

- Investigated for potential use in cancer therapy due to its ability to generate reactive oxygen species.

Industry:

- Utilized in the production of silver-based batteries.

- Applied in the manufacture of conductive inks and adhesives.

Mechanism of Action

Silver(I) oxide exerts its effects primarily through the release of silver ions (Ag⁺), which interact with microbial cell membranes, leading to cell lysis and death. The silver ions also generate reactive oxygen species, which cause oxidative damage to cellular components such as DNA, proteins, and lipids. This dual mechanism makes silver(I) oxide highly effective as an antimicrobial agent.

Comparison with Similar Compounds

Silver Nitrate (AgNO₃): Used in similar applications but is more soluble in water and has different reactivity.

Silver Sulfadiazine (Ag₂S₂O₄): Commonly used in burn treatments for its antimicrobial properties.

Silver Chloride (AgCl): Used in photographic applications and as a reference electrode in electrochemistry.

Uniqueness:

- Silver(I) oxide is unique in its ability to release silver ions slowly, providing sustained antimicrobial activity.

- It is less soluble in water compared to silver nitrate, making it suitable for applications where controlled release is desired.

- The compound’s ability to generate reactive oxygen species adds to its effectiveness in medical and industrial applications.

Properties

IUPAC Name |

oxosilver;silver |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ag.O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJDQHIZCZTCAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Ag].[Ag] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ag2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.736 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20667-12-3 |

Source

|

| Record name | Silver oxide (Ag2O) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20667-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silver oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one](/img/structure/B7770939.png)

![2-Methyl-4-oxatricyclo[5.2.1.0,2,6]dec-8-ene-3,5-dione](/img/structure/B7770986.png)

![1,3-Butanedione,1-[1,1'-biphenyl]-4-yl-](/img/structure/B7771003.png)